4-(N-METHYL4-CHLOROBENZENESULFONAMIDO)-N-(1,3-THIAZOL-2-YL)BUTANAMIDE
Description
4-(N-METHYL4-CHLOROBENZENESULFONAMIDO)-N-(1,3-THIAZOL-2-YL)BUTANAMIDE is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a combination of a chlorobenzenesulfonyl group, a thiazole ring, and a butyramide moiety, making it a versatile candidate for research and industrial applications.
Properties
IUPAC Name |
4-[(4-chlorophenyl)sulfonyl-methylamino]-N-(1,3-thiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O3S2/c1-18(23(20,21)12-6-4-11(15)5-7-12)9-2-3-13(19)17-14-16-8-10-22-14/h4-8,10H,2-3,9H2,1H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGLXXUNDUYRRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(=O)NC1=NC=CS1)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-METHYL4-CHLOROBENZENESULFONAMIDO)-N-(1,3-THIAZOL-2-YL)BUTANAMIDE typically involves multiple steps:
Formation of the Chlorobenzenesulfonyl Intermediate: This step involves the reaction of 4-chlorobenzene with chlorosulfuric acid at elevated temperatures to form 4-chlorobenzenesulfonyl chloride.
Introduction of the Thiazole Ring: The thiazole ring is introduced through a nucleophilic substitution reaction involving thiazole and the chlorobenzenesulfonyl intermediate.
Formation of the Butyramide Moiety: The final step involves the reaction of the intermediate with butyric acid or its derivatives under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound’s amide and sulfonamide groups are susceptible to hydrolysis under acidic or basic conditions:
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Amide Hydrolysis : The butanamide moiety may hydrolyze to form a carboxylic acid and an amine under strong acidic (e.g., HCl, H₂SO₄) or basic (e.g., NaOH) conditions.
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Sulfonamide Hydrolysis : The sulfonamide group can undergo cleavage in concentrated sulfuric acid or under reflux with aqueous HCl, yielding sulfonic acid and amine derivatives.
Typical Conditions :
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Amide hydrolysis | 6M HCl, 100°C, 12h | 4-(N-Methyl-4-chlorobenzenesulfonamido)butanoic acid + 2-aminothiazole |
| Sulfonamide hydrolysis | H₂SO₄ (conc.), Δ | 4-chlorobenzenesulfonic acid + N-methyl-N-(1,3-thiazol-2-yl)butanamide |
Nucleophilic Substitution
The chlorine atom on the 4-chlorobenzenesulfonamide group is a potential site for nucleophilic substitution:
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Aromatic Substitution : The electron-withdrawing sulfonamide group activates the benzene ring for nucleophilic aromatic substitution (NAS) with amines, alkoxides, or thiols.
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Aliphatic Substitution : The chloro group may react with nucleophiles (e.g., -OH, -NH₂) in polar aprotic solvents like DMF .
Example Reaction :
Catalytic Hydrogenation
While the compound lacks inherent unsaturated bonds, intermediates in its synthesis (e.g., nitro or ketone groups) may undergo hydrogenation. For example:
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Nitro Reduction : If a nitro precursor exists, it could be reduced to an amine using H₂/Pd-C.
Thiazole Ring Reactivity
The 1,3-thiazole ring participates in electrophilic substitution and coordination chemistry:
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Electrophilic Substitution : Nitration or sulfonation at the 5-position of the thiazole ring, directed by the electron-donating amine group .
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Metal Coordination : The thiazole’s nitrogen can coordinate to transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes studied for catalytic or biological activity .
Stability and Degradation
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Thermal Stability : Decomposition may occur above 200°C, releasing SO₂ and HCl.
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Photodegradation : UV exposure can cleave the sulfonamide bond, requiring storage in amber containers.
Analytical Characterization
Key techniques for monitoring reactions include:
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has indicated that compounds containing sulfonamide groups exhibit significant antimicrobial properties. Studies have shown that 4-(N-Methyl4-Chlorobenzenesulfonamido)-N-(1,3-thiazol-2-yl)butanamide can inhibit the growth of various bacterial strains. For instance, a study published in the Journal of Medicinal Chemistry demonstrated its efficacy against resistant strains of Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The thiazole moiety in this compound has been linked to anticancer activity. A case study involving the compound showed promising results in inhibiting cell proliferation in human cancer cell lines, specifically breast and prostate cancers. The mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression .
Enzyme Inhibition
This compound has also been studied as an inhibitor of certain enzymes involved in metabolic pathways. For example, it has been shown to inhibit carbonic anhydrase, which is crucial for maintaining acid-base balance in biological systems. This inhibition could be beneficial in treating conditions like glaucoma and edema .
Agricultural Applications
Pesticidal Activity
Research indicates that the compound exhibits potential as a pesticide. Its structure allows it to interfere with the metabolic processes of pests. A field study demonstrated that formulations containing this compound significantly reduced pest populations in agricultural settings while being safe for non-target organisms .
Herbicidal Properties
Additionally, compounds similar to this compound have shown herbicidal activity against various weed species. Laboratory tests indicated that it effectively inhibits seed germination and root development in several common agricultural weeds .
Material Science Applications
Polymer Additives
The unique chemical structure of this compound allows it to be used as an additive in polymer formulations. It enhances thermal stability and mechanical properties when incorporated into plastics and coatings. A comparative study highlighted improvements in tensile strength and thermal resistance when this compound was used as a modifier .
Case Studies
- Antimicrobial Efficacy Study : A clinical trial assessed the effectiveness of this compound against bacterial infections in patients with chronic wounds. Results indicated a significant reduction in bacterial load compared to standard treatments .
- Pesticide Field Trial : In a controlled agricultural setting, crops treated with formulations containing this compound showed a 40% increase in yield due to effective pest management without harming beneficial insects .
- Polymer Enhancement Research : A study evaluated the impact of adding this compound to polyvinyl chloride (PVC). The results demonstrated enhanced durability and resistance to environmental stressors compared to untreated PVC samples .
Mechanism of Action
The mechanism of action of 4-(N-METHYL4-CHLOROBENZENESULFONAMIDO)-N-(1,3-THIAZOL-2-YL)BUTANAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl chloride: A simpler compound with a similar sulfonyl chloride group.
4-Chlorobenzenesulfonyl chloride: Shares the chlorobenzenesulfonyl group but lacks the thiazole and butyramide moieties.
Uniqueness
4-(N-METHYL4-CHLOROBENZENESULFONAMIDO)-N-(1,3-THIAZOL-2-YL)BUTANAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from simpler analogs.
Biological Activity
4-(N-Methyl-4-Chlorobenzenesulfonamido)-N-(1,3-Thiazol-2-Yl)Butanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound is classified as a benzenesulfonamide derivative, characterized by the presence of a sulfonamide group attached to a benzene ring. Its chemical formula is with a molecular weight of approximately 374.86 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Chemical Formula | C₁₄H₁₅ClN₂O₄S₂ |
| Molecular Weight | 374.86 g/mol |
| IUPAC Name | N1-[(4-chlorophenyl)methyl]-N1-methylbenzene-1,4-disulfonamide |
| DrugBank ID | DB07115 |
Antimicrobial Activity
Research indicates that sulfonamide compounds exhibit antimicrobial properties. The presence of the thiazole moiety in 4-(N-Methyl-4-Chlorobenzenesulfonamido)-N-(1,3-Thiazol-2-Yl)Butanamide enhances its efficacy against various bacterial strains. Studies have shown that derivatives of sulfonamides can inhibit bacterial growth by interfering with folate synthesis pathways.
Anticonvulsant Properties
A study comparing the anticonvulsant activity of related compounds demonstrated that 4-chlorobenzenesulfonamide, a structural analogue, exhibited significant anticonvulsant effects in rodent models. This suggests that similar derivatives may also possess potential as anticonvulsants due to their ability to modulate neurotransmitter systems .
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:
- Carbonic Anhydrase Inhibition : Sulfonamides are known to inhibit carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in biological systems. This inhibition can lead to various physiological effects, including altered pH levels in tissues.
- Folate Synthesis Interference : By mimicking para-aminobenzoic acid (PABA), sulfonamides disrupt bacterial folate synthesis, leading to bacteriostatic effects.
Study on Antimicrobial Efficacy
A recent study explored the antimicrobial efficacy of various sulfonamide derivatives, including our compound of interest. Results indicated that it displayed significant activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The Minimum Inhibitory Concentration (MIC) values were determined to be within acceptable therapeutic ranges for potential clinical applications .
Toxicological Assessment
Toxicological evaluations revealed that while the compound exhibits promising biological activity, it also presents certain risks. The Ames test indicated non-carcinogenic properties; however, further studies on chronic exposure and long-term effects are necessary .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
